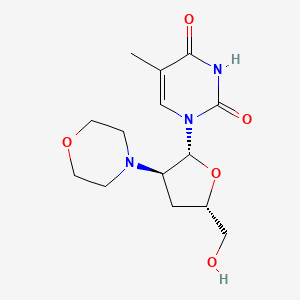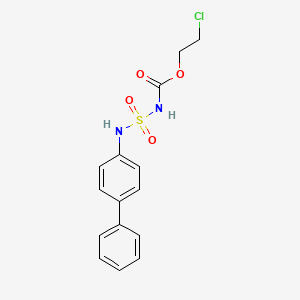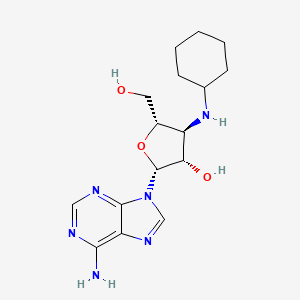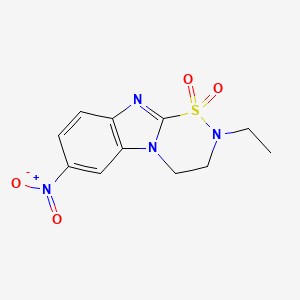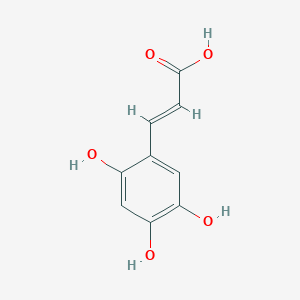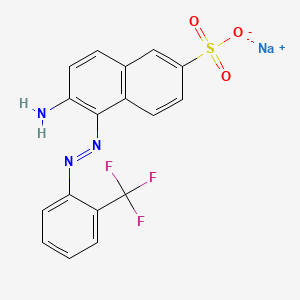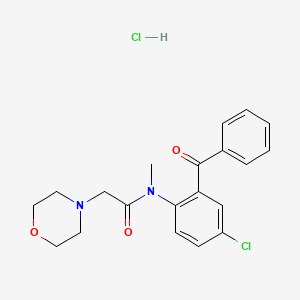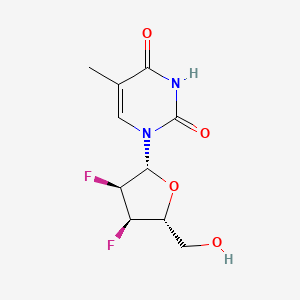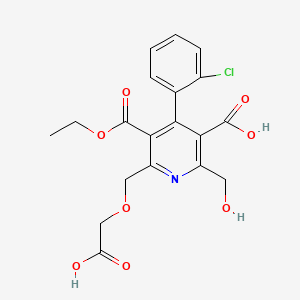
N,N-bis(AcetylValVal)-2,4-diamino-1,5-diphenyl-3-pentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(AcetylValVal)-2,4-diamino-1,5-diphenyl-3-pentanol: is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(AcetylValVal)-2,4-diamino-1,5-diphenyl-3-pentanol typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the ValVal dipeptide: This step involves the coupling of two valine molecules using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Acetylation: The dipeptide is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Introduction of the diamino group: The acetylated dipeptide is reacted with 2,4-diamino-1,5-diphenyl-3-pentanol under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of continuous-flow reactors, which allow for better control of reaction parameters and improved scalability .
Chemical Reactions Analysis
Types of Reactions: N,N-bis(AcetylValVal)-2,4-diamino-1,5-diphenyl-3-pentanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, N,N-bis(AcetylValVal)-2,4-diamino-1,5-diphenyl-3-pentanol is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology: In biological research, this compound can be used as a probe to study protein interactions and enzyme activities. Its structure allows it to interact with various biomolecules, making it useful in biochemical assays.
Medicine: Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving protein misfolding or aggregation .
Industry: In industrial applications, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with tailored functionalities .
Mechanism of Action
The mechanism of action of N,N-bis(AcetylValVal)-2,4-diamino-1,5-diphenyl-3-pentanol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the compound’s functional groups, which can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
N,N-bis(acryloyl)cystamine: Used as a reversible cross-linker for polyacrylamide gels.
N,N-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Used in the synthesis of hindered amine light stabilizers.
Uniqueness: N,N-bis(AcetylValVal)-2,4-diamino-1,5-diphenyl-3-pentanol is unique due to its combination of peptide and alcohol functional groups, which provide a versatile platform for chemical modifications and interactions with biological targets. This makes it distinct from other similar compounds that may lack such multifunctionality .
Properties
CAS No. |
129467-44-3 |
|---|---|
Molecular Formula |
C41H62N6O7 |
Molecular Weight |
751.0 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-[[(2S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-1,5-diphenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C41H62N6O7/c1-23(2)33(42-27(9)48)40(53)46-35(25(5)6)38(51)44-31(21-29-17-13-11-14-18-29)37(50)32(22-30-19-15-12-16-20-30)45-39(52)36(26(7)8)47-41(54)34(24(3)4)43-28(10)49/h11-20,23-26,31-37,50H,21-22H2,1-10H3,(H,42,48)(H,43,49)(H,44,51)(H,45,52)(H,46,53)(H,47,54)/t31-,32-,33-,34-,35-,36-/m0/s1 |
InChI Key |
RDUQYQJWVCWCHW-NGTAMTFRSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C)O)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


